molecular formula C21H19FN2O2 B5359198 4-[(E)-1-cyano-2-(2-fluoro-4-piperidin-1-ylphenyl)ethenyl]benzoic acid

4-[(E)-1-cyano-2-(2-fluoro-4-piperidin-1-ylphenyl)ethenyl]benzoic acid

Cat. No.: B5359198
M. Wt: 350.4 g/mol
InChI Key: ABRCEBSFUUOFKU-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-1-cyano-2-(2-fluoro-4-piperidin-1-ylphenyl)ethenyl]benzoic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyano group, a fluoro-substituted phenyl ring, and a piperidine moiety, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-cyano-2-(2-fluoro-4-piperidin-1-ylphenyl)ethenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a Heck reaction, where a halogenated benzoic acid derivative reacts with a suitable alkene in the presence of a palladium catalyst.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.

    Fluorination: The fluorine atom is introduced through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Piperidine Substitution: The piperidine moiety is incorporated through a nucleophilic substitution reaction, where the fluoro-substituted intermediate reacts with piperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-cyano-2-(2-fluoro-4-piperidin-1-ylphenyl)ethenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the cyano group to an amine.

    Substitution: The fluoro and cyano groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN), Selectfluor, N-fluorobenzenesulfonimide (NFSI)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-[(E)-1-cyano-2-(2-fluoro-4-piperidin-1-ylphenyl)ethenyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: Its unique structural features make it a candidate for developing advanced materials, such as organic semiconductors or liquid crystals.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular uptake.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-[(E)-1-cyano-2-(2-fluoro-4-piperidin-1-ylphenyl)ethenyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or allosteric site of the target protein. The cyano group and piperidine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-1-cyano-2-(2-fluorophenyl)ethenyl]benzoic acid: Lacks the piperidine moiety, which may affect its binding properties and reactivity.

    4-[(E)-1-cyano-2-(4-piperidin-1-ylphenyl)ethenyl]benzoic acid: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.

Uniqueness

4-[(E)-1-cyano-2-(2-fluoro-4-piperidin-1-ylphenyl)ethenyl]benzoic acid is unique due to the combination of its cyano group, fluoro-substituted phenyl ring, and piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

4-[(E)-1-cyano-2-(2-fluoro-4-piperidin-1-ylphenyl)ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c22-20-13-19(24-10-2-1-3-11-24)9-8-17(20)12-18(14-23)15-4-6-16(7-5-15)21(25)26/h4-9,12-13H,1-3,10-11H2,(H,25,26)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRCEBSFUUOFKU-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)C=C(C#N)C3=CC=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC(=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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